Product packaging for Flucarbazone-sodium(Cat. No.:CAS No. 181274-17-9)

Flucarbazone-sodium

Cat. No.: B066229
CAS No.: 181274-17-9
M. Wt: 419.29 g/mol
InChI Key: KKCLIBMLUMCTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flucarbazone-sodium is a highly effective and selective systemic herbicide belonging to the sulfonylaminocarbonyltriazolinone chemical class. Its primary research value lies in its action as an acetolactate synthase (ALS) inhibitor, effectively blocking the synthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in susceptible plants. This mechanism leads to the cessation of cell division and eventual plant death. Researchers utilize this compound extensively in agricultural science for studying its efficacy in selective weed control, particularly in wheat and barley crops, where it targets problematic grass weeds such as wild oats and green foxtail. Its systemic properties allow for the study of translocation within the plant, from foliar absorption to root growth inhibition. This compound is a vital tool for investigating weed resistance mechanisms, developing integrated pest management (IPM) strategies, and assessing the environmental fate and behavior of modern herbicides. It is supplied strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11F3N4NaO6S B066229 Flucarbazone-sodium CAS No. 181274-17-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

181274-17-9

Molecular Formula

C12H11F3N4NaO6S

Molecular Weight

419.29 g/mol

IUPAC Name

sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide

InChI

InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);

InChI Key

KKCLIBMLUMCTMZ-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+]

Isomeric SMILES

CN1C(=NN(C1=O)/C(=N/S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)/[O-])OC.[Na+]

Canonical SMILES

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na]

Color/Form

Colorless, crystalline powder
Solid, crystalline, white

melting_point

200 °C (decomposes)

Other CAS No.

181274-17-9

solubility

In water, 44 g/L at 20 °C (pH 9)

Synonyms

MKH 6562

vapor_pressure

1X10-9 Pa at 20 °C

Origin of Product

United States

Mechanistic Principles of Herbicidal Action

Inhibition of Acetohydroxyacid Synthase (AHAS) Enzyme

Flucarbazone-sodium is classified as a Group 2 herbicide, which targets the acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS) enzyme. epa.gov This enzyme is pivotal for the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. ucanr.eduucanr.edufrontiersin.orgpnas.org

Disruption of Branched-Chain Amino Acid Biosynthesis Pathways

The inhibition of the AHAS enzyme by this compound leads to a halt in the production of valine, leucine, and isoleucine. ucanr.edugoogle.com These amino acids are fundamental building blocks for protein synthesis and are essential for plant growth and development. The cessation of their biosynthesis leads to a cascade of secondary effects. Within a few hours of exposure, DNA synthesis is inhibited, and plant growth rapidly ceases. epa.gov The depletion of these critical amino acids ultimately leads to the death of the susceptible plant. google.com The phytotoxic effects of AHAS inhibition can be reversed in laboratory settings by supplementing the growth medium with valine, leucine, and isoleucine. ucanr.edu

Plant Physiological Response and Absorption Dynamics

The effectiveness of this compound as an herbicide is dependent on its absorption by the target weed and its subsequent movement within the plant to the sites of action.

Foliar and Root Uptake Mechanisms

This compound can be absorbed by susceptible weeds through both their foliage and roots. epa.govherts.ac.ukgoogle.comsaskpulse.com Foliar absorption allows for the direct uptake of the herbicide when it is sprayed onto the leaves of the plant. Root uptake occurs when the herbicide is present in the soil and is absorbed by the plant's root system. epa.gov The dual uptake mechanism contributes to its effectiveness, as it can control both emerged weeds and those that may germinate after application due to its soil residual activity. epa.gov Rainfall is necessary to move the herbicide into the root zone for effective residual control. epa.gov

Systemic Translocation within Plant Vascular Systems

Following absorption, this compound is translocated systemically throughout the plant via both the xylem and phloem. unl.edusaskpulse.com This systemic movement ensures that the herbicide reaches the meristematic tissues, or growing points, where the AHAS enzyme is most active. saskpulse.com The inhibition of amino acid synthesis in these critical areas leads to the cessation of growth. epa.gov Symptoms of herbicide injury, such as stunting and chlorosis (yellowing), typically appear at the growing points of susceptible plants first. saskpulse.com While the initial cessation of growth is rapid, visible symptoms like withering and necrosis may take one to two weeks to fully develop. epa.govepa.gov

Environmental Fate and Transport Dynamics

Degradation and Transformation Pathways in Environmental Matrices

The persistence of flucarbazone-sodium in soil is influenced by microbial activity. bac-lac.gc.ca The aerobic soil metabolism half-life of this compound ranges from 64 to 76 days. nih.gov In field dissipation studies, half-lives of 9.5 to 15.5 days have been observed in the top 7.5 cm of soil. epa.gov However, other studies have reported half-lives ranging from 6 to 110 days, with dissipation being more rapid in soils with lower organic carbon content. researchgate.net Under anaerobic conditions in water, the biodegradation half-life ranges from 66 to 104 days. nih.gov

The microbial degradation of this compound leads to the formation of several key metabolites. The major degradates identified in environmental fate studies include:

MKH 6562 sulfonamide regulations.gov

MKH 6562 sulfonic acid regulations.gov

O-desmethyl MKH 6562 regulations.gov

N-methyl-triazolinone (NMT) regulations.gov

Carbon dioxide regulations.gov

The sulfonamide metabolite can form up to 89% of the applied substance, while O-desmethyl MKH 6562 NMT can form up to 32%. regulations.gov The sulfonamide and sulfonic acid degradates are noted for their persistence and resistance to further microbial metabolism. epa.govepa.gov The sulfonamide degradate, in particular, has been detected more than a year after application in terrestrial field dissipation studies. epa.gov

Table 1: Major Microbial Metabolites of this compound

Metabolite Name Maximum Formation (% of Applied) Persistence
MKH 6562 sulfonamide 89% Resistant to metabolism
MKH 6562 sulfonic acid - Resistant to metabolism
O-desmethyl MKH 6562 NMT 32% Not persistent, rapidly hydrolyzes
N-methyl-triazolinone (NMT) - Can be immobilized in soil or metabolized to CO2

The initial and primary step in the microbial degradation of this compound is the hydrolysis of the urea (B33335) moiety. epa.govepa.gov This microbially mediated process cleaves the molecule, leading to the formation of N,O-dimethyltriazolinone (NODT) and trifluoromethoxybenzene sulfonamide. epa.gov

Following this initial hydrolysis, further transformations occur:

NODT degrades to N-methyltriazolinone (NMT) . epa.gov NMT can then be incorporated into unextractable soil residues or be further metabolized to carbon dioxide. epa.govepa.gov

The sulfonamide slowly transforms into the sulfonic acid , which also degrades slowly. epa.govepa.gov

An alternative pathway involves the hydrolysis of the methoxy (B1213986) group on the triazole ring of the parent compound, forming O-desmethyl this compound . This degradate is not persistent and rapidly hydrolyzes to NMT. epa.govepa.gov

Abiotic factors, including pH and sunlight, also play a role in the environmental fate of this compound.

This compound is stable to hydrolysis under a range of pH conditions. nih.gov Studies have shown it to be stable at pH 4, 7, and 9, and also at pH 5, 7, and 9, with half-lives exceeding 210 days. regulations.govnih.gov This indicates that abiotic hydrolysis is not a significant degradation pathway for this compound in the environment. epa.govepa.gov

Table 2: Hydrolytic Stability of this compound

pH Stability Reference
4 Stable nih.gov
5 Stable (Half-life > 210 days) regulations.gov
7 Stable (Half-life > 210 days) regulations.govnih.gov
9 Stable (Half-life > 210 days) regulations.govnih.gov

In terms of photodegradation, this compound is stable to photolysis in water and on soil, with a photolytic half-life greater than 500 days. nih.govrayfull.com However, in a non-sterile pond water environment, it has been shown to photolyze with a half-life of approximately 61 days. regulations.gov The presence of photosensitizers, such as dissolved organic matter in natural waters, can lead to slow degradation, with a reported half-life of about 70 days. epa.govepa.gov

Compound Information

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 12056760
Flucarbazone (B134062) 3081367
MKH 6562 sulfonamide Not available
MKH 6562 sulfonic acid Not available
O-desmethyl MKH 6562 Not available
N-methyl-triazolinone (NMT) Not available
N,O-dimethyltriazolinone (NODT) Not available
Trifluoromethoxybenzene sulfonamide Not available
Carbon dioxide 280

Abiotic Degradation Processes

Hydrolytic Stability under Varying pH Conditions

Mobility and Distribution in Terrestrial and Aquatic Systems

The mobility of this compound and its degradates is largely governed by its high water solubility and weak sorption to soil particles. nih.govcenmed.com

Leaching Potential and Groundwater Contamination Pathways

This compound is considered to have a high potential for leaching. cenmed.com Its high water solubility and mobility in soil mean that it can be transported vertically through the soil profile and potentially reach groundwater. nih.gov This risk is compounded by the fact that its major degradates, flucarbazone sulfonamide and flucarbazone sulfonic acid, are also very mobile in most soils. fishersci.se The combination of the parent compound's mobility and the mobility and persistence of its key degradates indicates a potential pathway for groundwater contamination following its application. fishersci.senih.gov Modeling estimates have been used to predict potential groundwater concentrations, underscoring the concern for this transport pathway. fishersci.se

Surface Runoff and Subsequent Aquatic Transport

Contamination of surface water is another significant transport pathway for this compound. nih.gov Due to its high solubility, the compound can be readily transported from treated fields into adjacent aquatic environments via surface runoff. nih.gov This poses a potential risk to non-target aquatic plants. nih.gov The parent compound and its mobile sulfonamide degradate are the primary residues of concern for surface water contamination. fishersci.se

Sorption-Desorption Characteristics in Diverse Soil Types

Sorption to soil particles can limit a pesticide's mobility. In the case of flucarbazone, which exists as an anion in the soil environment, sorption is generally weak. uni.lu Studies have characterized the sorption-desorption behavior of flucarbazone in different soil types. A study comparing a clay loam soil and a loamy sand soil found that sorption was greater in the soil with higher organic carbon and clay content. nih.gov

The Freundlich sorption coefficient (Kf) is used to quantify this sorption. Higher Kf values indicate stronger sorption. In the aforementioned study, the Kf value for flucarbazone was higher in the clay loam soil compared to the loamy sand. nih.gov

Influence of Soil Organic Carbon and Clay Content on Sorption Coefficients

Soil properties, particularly organic carbon (OC) and clay content, are the principal factors controlling the sorption of flucarbazone. nih.gov Research has demonstrated a direct relationship between these soil components and the degree of sorption. nih.gov To compare sorption across different soils, the sorption coefficient is often normalized to the soil's organic carbon content, yielding the Kf-oc value. For flucarbazone, Kf-oc values have been reported to range from 29 to 119 mL/g, with the variability being less than for the non-normalized Kf values. nih.gov This indicates that organic carbon is a primary, though not sole, determinant of sorption. nih.govwikipedia.org The clay loam soil, with higher OC and clay, exhibited a greater Kf value than the loamy sand, confirming that both factors contribute to the interaction between the herbicide and the soil. nih.gov

Table 2: Flucarbazone Sorption Coefficients in Two Soil Types

Quantification of Hysteresis in Desorption Processes

Desorption is the process by which a sorbed chemical is released back into the soil solution. When less of a chemical desorbs than what was initially sorbed, the phenomenon is known as hysteresis. Studies have shown that the desorption of flucarbazone is hysteretic. nih.govamericanelements.com This means that the process is not fully reversible, and a fraction of the herbicide remains bound to soil particles more strongly than predicted by sorption isotherms alone. nih.gov

This irreversible binding may be attributed to the "aging" of residues, where the herbicide becomes more tightly sorbed to soil particles over time. herts.ac.uk The lower rate of desorption in more sorptive soils (e.g., the clay loam) suggests that this hysteresis may be due to the irreversible binding of molecules to soil surfaces. nih.govamericanelements.com The quantification of this hysteresis is important for accurately predicting the long-term availability and transport potential of flucarbazone residues in the environment. nih.govamericanelements.com

Table 3: Compound Names and PubChem CIDs

Weed Resistance Evolution and Management Strategies

Molecular Mechanisms of Resistance to Flucarbazone-sodium

The evolution of resistance to this compound in various weed populations is a significant challenge in agriculture. This resistance is primarily attributed to two main types of mechanisms: alterations at the herbicide's site of action (target-site resistance) and enhanced metabolic detoxification of the herbicide (non-target-site resistance). frontiersin.org

Target-Site Resistance (TSR)

Target-site resistance to this compound is predominantly caused by genetic mutations in the acetolactate synthase (ALS) gene. nih.gov The ALS enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. nih.gov Mutations in the ALS gene can alter the enzyme's structure, reducing its affinity for ALS-inhibiting herbicides like this compound.

Research has identified several specific amino acid substitutions in the ALS gene that confer resistance to this compound. These mutations occur at highly conserved positions within the enzyme. nih.govplantprotection.pl

In populations of Bromus japonicus, a single nucleotide polymorphism in the ALS gene has been observed, leading to a substitution of proline at position 197 with serine (Pro-197-Ser). mdpi.comnih.gov Other substitutions at this same position, such as Pro-197-Thr and Pro-197-Phe, have also been reported to confer resistance. researchgate.netresearchgate.net Another significant mutation is the substitution of aspartic acid at position 376 with glutamic acid (Asp-376-Glu). researchgate.netresearchgate.netfrontiersin.org This mutation is known to confer broad-spectrum resistance to many ALS inhibitors. frontiersin.org

While mutations at positions like Ala-122, Ala-205, Trp-574, Ser-653, and Gly-654 are known to cause resistance to other ALS inhibitors, the Pro-197 and Asp-376 mutations are most frequently implicated in resistance to this compound. nih.govmdpi.comfrontiersin.orgd-nb.info

Table 1: Documented Amino Acid Substitutions in the ALS Gene Conferring Resistance to this compound

Weed SpeciesOriginal Amino AcidPositionSubstituted Amino AcidReference
Bromus japonicusProline (Pro)197Serine (Ser) mdpi.comnih.gov
Bromus japonicusProline (Pro)197Threonine (Thr) researchgate.netfrontiersin.org
Bromus japonicusProline (Pro)197Phenylalanine (Phe) researchgate.net
Bromus japonicusAspartic Acid (Asp)376Glutamic Acid (Glu) researchgate.netresearchgate.net
Avena fatua--No known mutations found in some resistant populations nih.gov

The functional consequence of these amino acid substitutions is a significant reduction in the sensitivity of the ALS enzyme to this compound. This has been demonstrated through in vitro ALS activity assays.

In a study on Bromus japonicus, the ALS enzyme from a resistant population with the Pro-197-Ser mutation was approximately 130-fold more resistant to this compound compared to the enzyme from a susceptible population. mdpi.comnih.gov The concentration of this compound required to inhibit 50% of the ALS activity (I50 value) was significantly higher for the resistant population. mdpi.comnih.gov Similarly, the Asp-376-Glu mutation has been shown to reduce the sensitivity of the ALS enzyme to this compound, contributing to a 66.7-fold resistance at the whole-plant level in one study. researchgate.netresearchgate.net

These mutations in the target enzyme allow the plant to maintain the production of essential branched-chain amino acids even in the presence of the herbicide, thus ensuring its survival. bioone.org

Table 2: Impact of ALS Mutations on this compound Sensitivity (I50 Values)

Weed SpeciesMutationI50 (Resistant Population)I50 (Susceptible Population)Resistance Factor (RI)Reference
Bromus japonicusPro-197-Ser1.3 x 10⁻² µM1.9 µM~130-fold mdpi.comnih.gov
Bromus japonicusAsp-376-Glu--11.3-fold (in relation to a susceptible population) researchgate.netresearchgate.net
Characterization of Amino Acid Substitutions in the ALS Gene

Non-Target-Site Resistance (NTSR)

Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.govresearchgate.net This is often achieved through enhanced metabolism, where the herbicide is broken down into less toxic compounds. researchgate.net

Cytochrome P450 monooxygenases are a major family of enzymes involved in the detoxification of herbicides. mdpi.comresearchgate.net In several weed species, enhanced P450 activity is a key mechanism of resistance to this compound. nih.govmdpi.com This is often demonstrated by using P450 inhibitors, such as malathion (B1675926). Pre-treatment with malathion can significantly reduce the resistance level in some weed populations, indicating that P450-mediated metabolism is a contributing factor. nih.govmdpi.com For instance, in a resistant Bromus japonicus population, pretreatment with malathion reduced the herbicide concentration required for 50% growth reduction (GR50) by nearly 60%. mdpi.com

Transcriptome analysis of resistant wild oat (Avena fatua) has identified the overexpression of specific P450 genes, such as CYP92A6, following this compound treatment, suggesting its role in the metabolic resistance. nih.govresearchgate.netnih.gov However, it is noteworthy that not all NTSR is P450-based. In some resistant Bromus japonicus populations, P450 inhibitors did not reverse resistance to certain ALS herbicides, pointing to the involvement of other resistance mechanisms. nih.govfrontiersin.org

Besides P450s, other enzyme families also contribute to the metabolic detoxification of this compound.

Aldo/keto reductase (AKR) family: Studies on wild oat have revealed that genes from the Aldo/keto reductase family are highly expressed in resistant populations after the application of this compound. nih.govresearchgate.netnih.gov This suggests that AKRs play a role in the metabolism and detoxification of the herbicide, contributing to NTSR. nih.govresearchgate.netresearchgate.net

Glutathione (B108866) S-transferases (GSTs): GSTs are another important group of enzymes involved in herbicide detoxification by conjugating glutathione to the herbicide molecule, rendering it less toxic. montana.edunih.gov While GSTs are a known mechanism for NTSR to many herbicides, their role in this compound resistance can be variable. nih.govresearchgate.net In some studies on Avena fatua, pretreatment with a GST inhibitor showed some increase in sensitivity to this compound, suggesting a degree of GST-mediated metabolic resistance. nih.gov However, in other cases, no significant differences in GST activity were found between resistant and susceptible populations, indicating that GSTs may not be the primary driver of resistance in all instances. nih.govresearchgate.netmontana.edu

Investigating Alterations in Herbicide Uptake and Sequestration

A key aspect of understanding non-target-site resistance (NTSR) involves investigating whether resistant plants have evolved mechanisms to limit the amount of active herbicide reaching the target site. nih.gov Two such mechanisms are reduced herbicide uptake/translocation and increased herbicide sequestration. nih.govmontana.edu

Investigations into this compound resistance have explored these possibilities. However, studies on specific resistant weed populations have not always found these mechanisms to be the primary cause of resistance. For instance, in a study on a this compound-resistant population of Avena fatua (wild oat) from China, researchers found that the absorption rates in the resistant (R) and susceptible (S) populations were "basically similar," with no significant differences observed over time. nih.govresearchgate.net This finding indicated that altered uptake or translocation was not the mechanism conferring resistance in this specific biotype. nih.govresearchgate.net Similarly, research on other ALS-inhibitor resistant weeds, such as Glebionis coronaria, also concluded that altered absorption or translocation did not contribute to the observed resistance. frontiersin.org

Another potential NTSR mechanism is sequestration, where the herbicide is compartmentalized or moved away from sensitive sites within the plant to locations where it is rendered harmless, such as the cell vacuole. montana.edu While sequestration is a known resistance mechanism for some herbicides, specific studies confirming it as the primary mechanism for this compound resistance are not prominent in the reviewed literature, which more frequently points toward enhanced metabolism. nih.govmontana.eduresearchgate.net

Ecological and Evolutionary Dynamics of Resistant Weed Populations

The emergence of this compound resistance is an evolutionary process driven by the interplay between the genetic traits of weed populations and the selection pressures applied in agricultural systems.

This compound resistant weed populations have been identified in various agricultural regions globally.

Avena fatua (Wild Oat): Resistance has been documented in wild oat populations in the small grain production areas of the United States and in the Western Cape of South Africa. montana.edudntb.gov.uasajs.co.za A notable decline in the control efficiency of this compound against wild oat has also been reported in some regions of China. nih.govresearchgate.netnih.gov

Bromus japonicus (Japanese Brome): Resistant populations have been discovered in wheat fields in the Hebei Province of China, an area where ALS inhibitors have been used for an extended period. mdpi.com

Kochia (Kochia scoparia): While not specific to this compound alone, resistance to ALS-inhibiting herbicides in kochia is widespread, affecting nearly all small grain production areas of Montana. montana.edu

Genetic studies into the inheritance of this resistance have yielded significant insights. In multiple herbicide-resistant populations of Avena fatua, a highly self-pollinating (autogamous) species, non-target site resistance to this compound was found to be controlled by a single, nuclear gene. montana.edudntb.gov.ua This was determined by genetic crosses where the resulting F2 generation segregated in a 1:2:1 ratio (homozygous resistant: segregating: homozygous susceptible), a classic Mendelian inheritance pattern for a single gene. montana.edu This single-gene inheritance contrasts with resistance patterns observed in some out-crossing weed species and highlights the diverse evolutionary pathways leading to herbicide resistance. montana.edudntb.gov.ua

The primary driver for the evolution of resistance to this compound is intense selection pressure from its repeated use. epa.govmontana.edu Herbicide resistance is an inherited ability of a plant to survive a herbicide dose that would normally be lethal to the wild type. epa.gov

Key factors that increase selection pressure include:

Repeated Use: The continuous application of this compound or other Group 2 herbicides in the same field over successive seasons allows resistant biotypes, which may exist naturally at low frequencies in a weed population, to survive and reproduce, eventually dominating the population. epa.govmontana.edu

Lack of Diversity: Relying solely on a single herbicide or mode of action for weed control creates very strong selection pressure. montana.edu

High Herbicide Efficacy: Highly effective herbicides that eliminate most susceptible individuals create a powerful selective advantage for any resistant plants. montana.edu

Management of Other Resistant Weeds: this compound is a valuable tool for managing weed biotypes that have already developed resistance to other herbicide groups, such as ACCase (Group 1) resistant wild oats. publications.gc.ca This necessary use, however, concentrates the selection pressure and can accelerate the development of resistance to this compound itself. publications.gc.ca

Suspected herbicide-resistant weeds can be identified by indicators such as the failure to control a weed species normally controlled by the herbicide, a spreading patch of a single uncontrolled weed species, or the survival of individual plants mixed among controlled plants of the same species. epa.gov

Geographic Distribution and Population Genetics of Resistance

Sustainable Weed Management Approaches for Resistance Mitigation

To preserve the efficacy of this compound and manage resistant populations, a proactive and diversified approach is essential. amazonaws.comepa.gov

A cornerstone of chemical resistance management is the diversification of herbicide modes of action. epa.govupl-ltd.com

Herbicide Rotation: It is critical to rotate the use of Group 2 herbicides like this compound with herbicides from different groups that have alternative sites of action. epa.govepa.govamazonaws.com This prevents continuous selection pressure from a single mode of action.

Herbicide Mixtures: Using tank-mixes or pre-packaged products with multiple effective modes of action against target weeds is a highly recommended best practice. epa.govamazonaws.commontana.edu Each herbicide in the mix should have significant activity against the potentially resistant weeds. montana.edu For instance, this compound is often formulated with herbicides from other groups to broaden the spectrum of control and help mitigate resistance. epa.govuplcorp.com A study in Pakistan evaluated various herbicide mixtures, including one that combined this compound with clodinafop (B133158) propargyl and a broadleaf herbicide mix. rootspress.org

Table 1: Examples of Herbicide Mixtures Incorporating this compound for Resistance Management This table is generated based on information from product labels and research articles. Always refer to local product labels for registered uses and approved tank-mix partners.

Partner 1 Active Ingredient(s)Partner 1 Herbicide Group(s)Partner 2 Active Ingredient(s)Partner 2 Herbicide Group(s)Benefit
This compound2Fluroxypyr, Bromoxynil4, 6Provides multiple modes of action (ALS inhibitor, growth regulator, photosynthesis inhibitor) in a single product. epa.govamazonaws.com
This compound, Florasulam, Carfentrazone2, 14Glyphosate9A pre-plant or pre-emergent application with four modes of action to control a wide range of grass and broadleaf weeds, including resistant biotypes. uplcorp.com
This compound, Clodinafop acid, Tribenuron-methyl2, 1, 2--A patented composition designed to delay resistance and expand the weed control spectrum in wheat fields. google.com
This compound2Tribenuron-methyl + Thifensulfuron-methyl2Enhances activity on certain broadleaf weed species. epa.gov

Chemical control should be part of a larger, integrated weed management (IWM) program that incorporates non-chemical methods to reduce the reliance on herbicides and minimize selection pressure. epa.govmontana.eduepa.gov

Key components of an IWM program include:

Cultural Controls:

Crop Rotation: Rotating crops disrupts weed life cycles and allows for the use of different management practices and herbicides from year to year. epa.govmontana.eduepa.gov

Competitive Crops: Using good agronomic practices to establish a healthy, vigorous crop that can outcompete weeds for resources like light, water, and nutrients is a fundamental strategy. epa.govepa.gov

Cover Crops: Planting cover crops can suppress weed growth and reduce the weed seed bank in the soil. epa.govepa.gov

Mechanical and Physical Controls:

Tillage: Mechanical cultivation can be used to control weeds before planting (e.g., starting with a clean field) or in some cases, within the crop. epa.govepa.gov

Sanitation: Thoroughly cleaning equipment before moving from fields suspected of having resistant weeds to clean fields is crucial to prevent the spread of resistant seeds. epa.govepa.govuplcorp.com

Scouting and Prevention:

Field Scouting: Fields should be scouted before and after herbicide application to identify the weed species present, assess control, and detect any potential escapes. amazonaws.comepa.gov

Zero-Tolerance for Escapes: Controlling any escaped weeds before they can reproduce and set seed is critical to prevent the build-up of a resistant population. upl-ltd.comuplcorp.com

By combining these strategies, growers can create a robust system that is less susceptible to the evolution of herbicide resistance, ensuring the long-term viability of important tools like this compound.

Plant Metabolism and Residue Dynamics in Crop Systems

Absorption, Translocation, and Biotransformation within Crop Plants

Flucarbazone-sodium is absorbed by plants through both their root systems and foliage. bac-lac.gc.carayfull.com Following absorption, it is translocated throughout the plant. bac-lac.gc.carayfull.comherts.ac.uk

The primary metabolic pathway of this compound in wheat and other rotational crops involves several key transformations. regulations.gov A significant process is the demethylation of the parent compound, which leads to the formation of N-desmethyl MKH 6562. regulations.gov This is followed by hydrolysis, which breaks down the molecule into sulfonamide and sulfonic acid. regulations.gov These resulting compounds can then undergo conjugation with substances like acetate, lactate (B86563), and glucose. regulations.gov

A secondary, less prominent metabolic pathway also exists. This alternate route begins with the N-demethylation of this compound to create N-desmethyl this compound. federalregister.govgovinfo.gov This intermediate then undergoes hydrolysis, yielding sulfonamide and O-methyltriazolinone. federalregister.govgovinfo.gov Further demethylation of N,O-dimethyltriazolinone results in N-methyltriazolinone, O-methyltriazolinone, and ultimately urazole. federalregister.govgovinfo.gov

Studies on different grass species have revealed variations in the rate and extent of metabolism. For instance, bermudagrass and Kentucky bluegrass have been shown to metabolize 100% and 74% of absorbed 14C-flucarbazone-sodium, respectively, within one day of treatment. cambridge.org In contrast, perennial ryegrass exhibited a slower metabolism, with 44%, 58%, and 65% of the compound metabolized at 1, 3, and 7 days after treatment, respectively. cambridge.org This differential metabolism is considered a key factor in the herbicide's selectivity. cambridge.org

Identification and Quantification of Key Crop Metabolites (e.g., sulfonamide lactate, sulfonamide alanine)

A number of metabolites of this compound have been identified in plants. The major metabolites resulting from the breakdown of this compound include sulfonamide, sulfonic acid, and N-desmethyl MKH 6562. regulations.govpublications.gc.ca

In toxicokinetic studies, two major plant metabolites, MKH 6562 sulfonamide lactate and MKH 6562 sulfonamide alanine (B10760859), have been specifically investigated. publications.gc.ca These studies indicate that the toxicokinetic profiles of these metabolites are similar to that of the parent flucarbazone (B134062), although MKH 6562 sulfonamide alanine shows more than double the absorption rate. publications.gc.ca

For regulatory purposes, the residues of concern for tolerance enforcement in wheat are typically the parent compound, this compound, and its N-desmethyl metabolite. rayfull.com However, for risk assessment, a broader range of metabolites, including sulfonamide and its conjugates, are considered. regulations.gov

Dissipation Kinetics of this compound and its Metabolites in Plant Tissues under Field Conditions

Field studies have been conducted to understand how this compound and its metabolites break down and disappear from plant tissues over time.

In wheat plants, the dissipation of this compound has been shown to follow first-order kinetics, with calculated half-lives ranging from 1.5 to 3 days. tandfonline.comresearchgate.net In contrast, the concentration of its metabolite, 2-(trifluoromethoxy)benzene sulfonamide, was observed to decrease in wheat plants after application. tandfonline.comresearchgate.net By the time of harvest, neither this compound nor this metabolite were detectable in wheat or soil samples. tandfonline.com

Terrestrial field dissipation studies have provided further insights into the persistence of this compound and its degradates. In studies conducted in Canada on bare soil, this compound dissipated with half-lives of 9.5 to 15.5 days in the top 7.5 cm of soil. epa.gov A study in North Dakota on wheat showed a half-life of 22 days in the top 3 inches of soil. epa.gov

The sulfonamide degradate has been noted for its persistence in the soil. epa.gov In some field studies, it has been detected at levels above the limit of quantification for more than a year after application, suggesting the potential for accumulation with repeated use. epa.gov

The dissipation of flucarbazone in soil is influenced by factors such as organic carbon content and moisture. researchgate.netcambridge.orgcapes.gov.br Persistence is generally greater in soils with higher organic carbon and in drier conditions. researchgate.netcambridge.orgcapes.gov.br Half-lives in soil under laboratory conditions have been reported to range from 6 to 110 days. researchgate.netcambridge.orgcapes.gov.br

Analytical Methodologies

Sample Preparation and Extraction

The analysis of flucarbazone-sodium and its metabolites in environmental and biological samples requires robust extraction and cleanup procedures. A common method for samples like wheat and soil involves extraction with a mixture of acetonitrile (B52724) and water. tandfonline.comresearchgate.net Following extraction, a cleanup step is often necessary to remove interfering substances. Graphite (B72142) carbon black (GCB) is frequently used for this purpose. tandfonline.comresearchgate.net For water samples, solid-phase extraction (SPE) using cartridges like C18 is a standard technique to concentrate the analytes and clean up the sample before analysis. epa.gov

Pollinators: Acute and Chronic Effects on Honeybees

Chromatographic and Spectrometric Detection

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of this compound and its degradation products. tandfonline.comepa.govfederalregister.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of residues at very low levels. researchgate.net The analysis can be performed in both positive and negative ionization modes, depending on the specific analyte. For instance, this compound is often analyzed in negative ion mode, while some of its metabolites may be detected in positive ion mode. tandfonline.comepa.gov Multiple reaction monitoring (MRM) is typically used to enhance the specificity and accuracy of the quantification. tandfonline.comepa.gov

Advanced Analytical Methodologies for Environmental and Biological Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing Flucarbazone-sodium and its breakdown products. researchgate.netfederalregister.gov This is due to its high sensitivity, selectivity, and ability to handle complex matrices with minimal cleanup, which reduces analysis time and cost. researchgate.nettandfonline.com

The accuracy of any analysis heavily relies on the efficiency of the extraction and cleanup procedures, which are tailored to the specific characteristics of the sample matrix.

Soil: For soil samples, a common extraction method involves using a mixture of acetonitrile (B52724) and water. researchgate.nettandfonline.comtandfonline.com One optimized method uses an 80:20 (v/v) mixture of acetonitrile and 50mM o-phosphoric acid at pH 3.0. nih.gov Cleanup often employs dispersive solid-phase extraction (d-SPE) with materials like graphite (B72142) carbon black (GCB) or a combination of primary secondary amine (PSA) and magnesium sulfate. researchgate.neteurl-pesticides.euacs.org In some cases, for acidic herbicides like this compound, PSA is omitted from the cleanup step to improve recovery. researchgate.net Another approach for soil involves accelerated solvent extraction followed by cleanup with C18 solid-phase extraction (SPE) cartridges. epa.govepa.gov

Water: Due to this compound's high solubility, analyzing its presence in water is critical. regulations.gov For ground water, a method has been validated using high-performance liquid chromatography with triple quadrupole mass spectrometric detection (LC-MS/MS). epa.gov The process involves acidifying the water sample, followed by solid-phase extraction (SPE) using a C18 cartridge. epa.gov The retained analytes are then eluted with a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521), evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis. epa.gov

Plant Tissues: In plant matrices like wheat, accelerated solvent extraction (ASE) with a 0.05 M ammonium hydroxide solution is an effective technique. regulations.govfederalregister.gov The extracts are then purified using a sequence of C18 and ethylene (B1197577) diamine-N-propyl (PSA) solid-phase extraction columns. regulations.govfederalregister.gov An alternative for wheat involves extraction with an acetonitrile/water mixture, followed by a d-SPE cleanup using graphite carbon black. researchgate.net For more complex matrices like tea, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed, using acetonitrile with 1% acetic acid for extraction and a d-SPE tube containing magnesium sulfate, PSA, and GCB for cleanup. acs.org

The following table provides a summary of optimized extraction conditions for this compound from various matrices.

Interactive Data Table: Optimized Extraction Conditions for this compound
Matrix Extraction Solvent Cleanup Method Reference
Soil Acetonitrile/Water Dispersive Solid-Phase Extraction (d-SPE) with Graphite Carbon Black (GCB) researchgate.net
Soil Acetonitrile/o-phosphoric acid (80:20, v/v) - nih.gov
Water - Solid-Phase Extraction (SPE) with C18 cartridge epa.gov
Plant Tissues (Wheat) 0.05 M Ammonium Hydroxide Accelerated Solvent Extraction (ASE) with C18 and PSA SPE columns regulations.govfederalregister.gov
Plant Tissues (Tea) Acetonitrile with 1% Acetic Acid d-SPE with MgSO4, PSA, and GCB acs.org

LC-MS/MS, particularly when operated in multiple reaction monitoring (MRM) mode, provides the high sensitivity and selectivity required for detecting this compound and its metabolites at trace levels. researchgate.net The main metabolites of concern include N-desmethyl flucarbazone (B134062), 2-(trifluoromethoxy)benzene sulfonamide, and sulfonic acid. researchgate.netpublications.gc.ca

The development of these methods involves optimizing the mass spectrometer's parameters, such as capillary current, nebulizing gas pressure, and drying gas temperature and flow rate. tandfonline.com For instance, in one method, separate mobile phases were used for this compound (acetonitrile and water with 0.1% formic acid) and its metabolite (acetonitrile and water without formic acid) to achieve optimal separation and detection. tandfonline.com The use of deuterated internal standards can further enhance the accuracy and precision of quantification. federalregister.govfederalregister.gov

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of these methods. For this compound in wheat matrices, an LOD of 0.005 mg/kg and an LOQ of 0.01 mg/kg have been achieved. federalregister.gov In water, the LOQ for the parent compound is reported to be 1.0 µg/L. epa.gov

The table below summarizes the detection limits achieved for this compound in different matrices.

Interactive Data Table: Detection Limits for this compound
Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Wheat 0.005 mg/kg 0.01 mg/kg federalregister.gov
Water - 1.0 µg/L epa.gov
Soil - 1.0 µg/kg epa.gov
Watermelon <1.28x10⁻⁴ mg/L 0.001 mg/kg (flesh), 0.005 mg/kg (soil) researchgate.net

Optimization of Extraction and Cleanup Procedures for Complex Matrices (e.g., soil, water, plant tissues)

Bioanalytical Assays for Residue Detection and Biological Activity Assessment

While chemical methods like LC-MS/MS are precise, bioassays offer a complementary approach for assessing the biological activity of herbicide residues. cambridge.org Bioassays are particularly useful for detecting low concentrations of highly bioactive compounds like this compound. researchgate.net

A sensitive bioassay was developed using oriental mustard (Brassica juncea L. 'AC Vulcan') to detect this compound in soil. cambridge.orgresearchgate.net This method is based on the inhibition of root and shoot growth, with root inhibition being the more sensitive indicator. cambridge.org The bioassay was capable of detecting this compound concentrations as low as 1 µg/kg in soil. cambridge.orgresearchgate.net The phytotoxicity, measured as the concentration causing 50% inhibition (I50), was found to be correlated with the soil's organic carbon content. cambridge.orgresearchgate.net

Method Validation and Quality Assurance in Environmental Monitoring Studies

Method validation is a critical component of quality assurance in environmental monitoring to ensure the reliability and comparability of data. sut.ac.th For this compound, analytical methods have undergone validation by independent laboratories, as required by regulatory agencies like the U.S. Environmental Protection Agency (EPA). federalregister.govfederalregister.govfederalregister.gov

Validation parameters typically include accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For example, a method for determining this compound and its metabolite in wheat and soil showed average recoveries ranging from 87.0% to 99.6% for the parent compound and 83.2% to 102.8% for the metabolite. researchgate.net The relative standard deviations were between 1.5% and 8.7% for all matrices. researchgate.nettandfonline.com

The use of matrix-matched calibration standards is often necessary to compensate for matrix effects, which can suppress or enhance the analytical signal. researchgate.net Quality control (QC) samples are also analyzed alongside environmental samples to monitor the performance of the method over time.

Future Research Directions and Translational Applications

Elucidation of Complex Non-Target-Site Resistance Mechanisms

The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture. While target-site resistance (TSR) to ALS inhibitors like flucarbazone-sodium is well-documented, non-target-site resistance (NTSR) presents a more complex and increasingly prevalent challenge. Future research must focus on unraveling the intricate mechanisms of NTSR to develop robust, long-term weed management strategies.

A primary area of investigation is enhanced metabolic resistance . This involves the increased activity of enzyme systems within the weed that detoxify the herbicide before it can reach its target site, the ALS enzyme. Key enzyme families implicated in this process include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). Research should aim to:

Identify the specific P450, GST, and GT genes and isoforms responsible for this compound metabolism in resistant weed biotypes.

Characterize the expression patterns of these genes in response to herbicide application.

Utilize advanced molecular techniques, such as transcriptomics and proteomics, to compare resistant and susceptible populations and identify key metabolic pathways.

Another facet of NTSR is reduced herbicide absorption and/or translocation . This can occur due to modifications in the plant's cuticle, altered cellular transport mechanisms, or enhanced sequestration of the herbicide in vacuoles, preventing it from reaching the meristematic tissues where it exerts its effect. Future studies should investigate these possibilities through radiolabeled herbicide uptake and movement experiments.

Understanding these complex NTSR mechanisms will enable the development of diagnostic tools for early detection of resistance and inform the design of herbicide mixtures or novel formulations that can overcome or bypass these resistance pathways.

Development of Predictive Environmental Fate Models

The environmental behavior of this compound is a key consideration for its sustainable use. It is recognized as having high mobility in soil with the potential to leach into groundwater. canada.ca Developing more sophisticated and accurate predictive models for its environmental fate is crucial for minimizing off-target impacts.

Future research in this area should focus on:

Improving Soil Persistence and Mobility Models: Current models often rely on generalized soil parameters. Research is needed to incorporate more detailed soil properties, such as microbial community composition and activity, which play a significant role in herbicide degradation. This compound is not persistent in soils but can be very persistent in aquatic systems. herts.ac.uk Models should also better account for the influence of varying environmental conditions like temperature, moisture, and pH on degradation rates.

Modeling Runoff and Leaching: The risk to non-target plants from runoff has been identified as a concern. epa.gov Advanced models are required to predict the transport of this compound and its major transformation products (flucarbazone sulfonamide, NODT, and flucarbazone (B134062) sulfonic acid) via surface runoff and leaching under diverse agricultural landscapes and weather scenarios. canada.ca This includes integrating high-resolution topographic data and weather forecasting to provide field-specific risk assessments.

Quantifying Atmospheric Deposition: While ground application is standard, and spray drift concerns are managed through buffer zones, understanding the potential for atmospheric transport and deposition is still important for a complete environmental picture. canada.caepa.gov

These refined models will serve as valuable tools for regulatory agencies and land managers to implement best management practices that protect water resources and sensitive ecosystems.

Optimization of Crop Selectivity and Herbicide Safener Technologies

The selectivity of this compound allows it to control grass weeds within wheat crops. This selectivity is based on the crop's ability to rapidly metabolize the herbicide into non-toxic compounds. However, under certain environmental conditions or with specific wheat varieties, crop injury can occur. epa.gov Optimizing crop selectivity is a key area for translational research.

A significant avenue for improvement lies in the development and application of herbicide safeners . Safeners are chemical agents that are applied with the herbicide to enhance the crop's tolerance without affecting the herbicide's efficacy on target weeds. Research should focus on:

Screening and Development of Novel Safeners: Identifying new safener compounds that can specifically enhance the metabolic detoxification of this compound in wheat.

Understanding Safener Mechanisms: Elucidating the molecular mechanisms by which safeners induce the expression of detoxification enzymes (like P450s and GSTs) in the crop. This knowledge can lead to the design of more effective and targeted safener technologies.

Optimizing Safener-Herbicide Formulations: Developing co-formulations of this compound and safeners that ensure optimal uptake and activity of both components. The use of safeners like cloquintocet-mexyl (B1217157) with other herbicides is a common practice that could be further explored for this compound.

Improving crop selectivity will provide growers with greater flexibility in application timing and reduce the risk of crop injury, thereby enhancing yield security.

Exploration of Synergistic and Antagonistic Interactions in Herbicide Mixtures

Tank-mixing herbicides is a common agricultural practice to broaden the spectrum of weed control. cdms.net this compound is often mixed with herbicides targeting broadleaf weeds, such as 2,4-D, bromoxynil, dicamba, and MCPA. epa.govcdms.net However, the interactions between these herbicides can be complex, resulting in synergistic (enhanced effect) or antagonistic (reduced effect) outcomes.

Future research is needed to systematically evaluate these interactions:

Comprehensive Interaction Studies: Conducting controlled studies to quantify the nature and magnitude of interaction between this compound and a wide range of mixing partners, including other graminicides (e.g., pinoxaden, fenoxaprop-p-ethyl) and broadleaf herbicides. herts.ac.uknih.gov This should include assessing effects on both target weed species and the crop.

Physiological and Biochemical Basis of Interactions: Investigating the mechanisms underlying observed synergistic or antagonistic effects. For instance, one herbicide might alter the uptake, translocation, or metabolism of this compound in the target weed or crop.

Developing Predictive Mixing Models: Creating decision-support tools for growers that can predict the outcome of specific tank mixes under different environmental conditions and for various weed spectrums. For example, some product labels warn that tank-mixing with a dicamba-containing herbicide may reduce wild oat control. cdms.net

A thorough understanding of these interactions will enable the development of optimized herbicide mixtures that maximize weed control efficacy while minimizing crop injury and the selection pressure for resistance.

Refinement of Ecological Risk Assessment Methodologies for Specific Non-Target Species

Protecting biodiversity is a cornerstone of sustainable agriculture. While standard ecotoxicological tests are conducted for regulatory approval, there is a need to refine ecological risk assessment (ERA) methodologies to be more specific and protective of sensitive non-target species.

For this compound, future research in ERA should include:

Focus on Sensitive Non-Target Plants: The primary risk identified for this compound is to non-target terrestrial and aquatic vascular plants. canada.caepa.gov Future studies should move beyond standard test species to include a broader range of native plants and those with particular ecological or conservation significance. This will help in establishing more ecologically relevant spray buffer zones. canada.ca

Sub-lethal and Reproductive Effects: Assessing potential sub-lethal effects on non-target plants, such as impacts on growth, reproduction, and seed viability at low exposure concentrations that might occur via drift or runoff. epa.gov

Toxicity to Soil Microbial Communities: Investigating the long-term effects of this compound and its transformation products on the structure and function of soil microbial communities, which are vital for soil health and nutrient cycling.

Indirect Effects on Higher Trophic Levels: Evaluating potential indirect effects on herbivores and pollinators that rely on non-target plants that may be impacted by herbicide drift.

By refining these risk assessment methodologies, it becomes possible to develop more nuanced and effective mitigation measures that ensure the protection of environmental health while allowing for the judicious use of this herbicide in food production.

Q & A

Q. How to ensure compliance with regulatory guidelines when publishing this compound toxicity data?

  • Methodological Answer : Adhere to OECD guidelines for ecotoxicology studies (e.g., Test No. 201, 227) and report LOD/LOQ, solvent controls, and QA/QC metrics (e.g., recovery rates). Disclose conflicts of interest, especially if using industry-supplied compounds. Archive raw data in repositories like Zenodo with DOI assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.